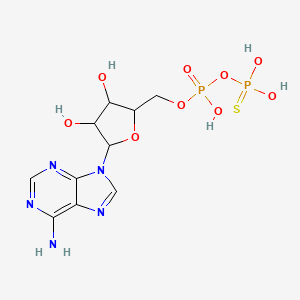

ADP, Beta S

Description

Contextualizing Nucleotide Analogs in Mechanistic Enzymology and Receptor Pharmacology

Nucleotide analogs are indispensable probes for dissecting the intricate mechanisms of enzymes and receptors. nih.gov By systematically altering the structure of natural nucleotides—modifying the base, sugar, or phosphate (B84403) moiety—researchers can investigate the specific interactions and conformational changes that govern biological processes. nih.govnih.gov These analogs can act as agonists, antagonists, or inhibitors, providing critical insights into the function of enzymes like polymerases and kinases, as well as the signaling pathways mediated by receptors. nih.govdiva-portal.org

The use of nucleotide analogs allows for a detailed exploration of:

Enzyme-Substrate Interactions: By modifying specific functional groups, researchers can determine which parts of the nucleotide are crucial for binding and catalysis. nih.gov

Conformational Dynamics: Analogs can trap enzymes or receptors in specific conformational states, allowing for their structural and functional characterization.

Reaction Mechanisms: The altered chemical properties of analogs can help elucidate the step-by-step process of enzymatic reactions. nih.gov

For instance, in the study of DNA and RNA polymerases, nucleotide analogs have been instrumental in understanding the mechanics of nucleotide incorporation and the basis of action for many antiviral and anticancer drugs. nih.gov

Rationale for Utilizing Metabolically Stable ADP Analogs in Signaling Pathway Elucidation

A significant challenge in studying nucleotide-mediated signaling is the rapid degradation of natural nucleotides like ADP by ectonucleotidases, enzymes present on the cell surface. ontosight.airesearchgate.net This enzymatic activity complicates the interpretation of experimental results by reducing the effective concentration of the signaling molecule.

Metabolically stable analogs, such as ADP, Beta S, overcome this limitation. The phosphorothioate (B77711) bond in this compound is resistant to hydrolysis by nucleotidases. ontosight.ai This enhanced stability ensures a prolonged and more consistent concentration of the agonist at its target receptors, allowing for a more accurate characterization of downstream signaling events. ontosight.ai The persistence of this compound in the experimental system is crucial for studying processes that occur over a longer timescale, such as gene expression changes or receptor desensitization. ashpublications.org

The stability of such analogs has been pivotal in understanding purinergic signaling pathways, which are involved in a wide array of physiological processes including neurotransmission, inflammation, and vascular function. ontosight.ai

Historical Perspective on the Application of this compound in Purine Biology Research

The concept of purinergic signaling, where ATP and its breakdown products act as extracellular signaling molecules, was first proposed in 1972. nih.gov In 1978, a distinction was made between P1 receptors (for adenosine) and P2 receptors (for ATP and ADP). ahajournals.orgnih.gov The subsequent cloning and characterization of these receptors in the early 1990s opened the floodgates for detailed pharmacological studies. nih.govahajournals.orgnih.gov

This compound emerged as a key pharmacological tool in this era. Its stability and potent agonist activity at certain P2Y receptors made it ideal for characterizing these newly discovered receptors. ontosight.ai Early research focused on its effects on platelet aggregation, where it was shown to be a potent agonist, mimicking the action of ADP. medchemexpress.com This was a critical step in identifying and understanding the roles of the P2Y1 and P2Y12 receptors in thrombosis. ashpublications.orgnih.gov

Over the years, the application of this compound has expanded significantly. It has been used to:

Investigate the role of P2Y receptors in various tissues, including vascular smooth muscle, pancreas, and the nervous system. caymanchem.comnih.gov

Differentiate between various P2Y receptor subtypes based on their pharmacological profiles. guidetopharmacology.org

Elucidate the signaling cascades coupled to P2Y receptor activation, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase. ashpublications.orgnih.gov

The following table summarizes key findings from studies utilizing this compound:

| Research Area | Key Finding with this compound | Receptor(s) Implicated | Reference |

| Platelet Aggregation | Induces platelet aggregation and inhibits PGE1-stimulated adenylate cyclase. | P2Y1, P2Y12 | ashpublications.orgmedchemexpress.com |

| Insulin (B600854) Secretion | Potent agonist mediating insulin secretion from perfused rat pancreas. | P2Y receptors | caymanchem.com |

| Vascular Tone | Induces relaxation of rat thoracic aorta and pancreatic vascular bed. | P2Y receptors | caymanchem.com |

| Microglial Activation | Activates P2Y12 receptor, upregulating IL-1β and IL-6 production. | P2Y12 | medchemexpress.com |

| Calcium Signaling | Elicited Ca2+ signals in cultured aortic smooth muscle cells. | P2Y1 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N5O9P2S |

|---|---|

Molecular Weight |

443.27 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27) |

InChI Key |

HCIKUKNAJRJFOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |

Synonyms |

(32S)adenosine 5'-O-(2-thiodiphosphate) 5'-adenosine diphosphate beta-S 5'-ADPS adenosine 5'-O-(2-thiodiphosphate) adenosine 5'-O-(2-thiodiphosphate), trilithium salt adenosine-5'-O-(2-thiodiphosphate) ADP beta S ADP beta-S ADP-S ADPbetaS beta-thio-ADP |

Origin of Product |

United States |

Molecular Mechanisms of Interaction and Functional Modulation by Adp, Beta S

Ligand Binding Dynamics and Molecular Recognition

The interaction of ADP, Beta S with its target proteins is characterized by specific binding dynamics that are crucial for its function as a stable ADP analog.

Determinants of Binding Affinity to Purinergic Receptors

This compound is a known agonist for several subtypes of P2Y purinergic receptors, which are a class of G protein-coupled receptors activated by nucleotides. The binding affinity of this compound to these receptors is a key determinant of its potency.

Studies on P2Y-purinergic receptors solubilized from turkey erythrocyte membranes, using radiolabeled [³⁵S]this compound, revealed a single population of high-affinity sites with a dissociation constant (Kd) of 12.9 nM. nih.gov In rat brain synaptic terminals, [³⁵S]this compound also demonstrated high-affinity binding to P2-purinoceptors, with a reported inhibitory constant (Ki) of 0.021 nM for the high-affinity site. nih.gov Competition studies in this system showed a potency pattern where this compound was a more potent displacer than other analogs like AMP-PNP and α,β-MeATP. nih.gov

However, its affinity can vary depending on the specific P2Y receptor subtype. For instance, at the human P2Y₁₂ receptor, the rank order of potency for agonists is generally 2-MeSADP >> ADP > this compound, indicating that while it is an agonist, it may have a lower affinity than endogenous ADP at this particular subtype. guidetopharmacology.org Conversely, in studies on CMK 11-5 megakaryoblastic cells, which express P2T-type receptors, the affinity of this compound was found to be comparable to or slightly less than that of ADP. ahajournals.org The binding of this compound can also be influenced by other factors, such as guanine (B1146940) nucleotides, which can noncompetitively inhibit its binding to solubilized P2Y receptors and increase its dissociation rate, suggesting a complex regulatory mechanism involving G-proteins. nih.gov

| Receptor/System | Ligand | Binding Constant (Kd/Ki) | Bmax | Source |

| Solubilized P2Y-Purinergic Receptors (turkey erythrocyte) | [³⁵S]this compound | Kd = 12.9 nM | 4.5 pmol/mg protein | nih.gov |

| P2-Purinoceptors (rat brain synaptosomes) - High Affinity Site | [³⁵S]this compound | Ki = 0.021 nM | Not Reported | nih.gov |

| P2-Purinoceptors (rat brain synaptosomes) - High Affinity Site | [³H]-Ap4A displaced by this compound | Ki = 0.030 nM | Not Reported | nih.gov |

| P2-Purinoceptors (rat brain synaptosomes) - Low Affinity Site | [³H]-Ap4A displaced by this compound | Ki = 0.87 µM | Not Reported | nih.gov |

Interactions with Nucleotide-Binding Domains of Enzymes

This compound interacts with the nucleotide-binding domains (NBDs) of a wide range of enzymes, often mimicking the binding of endogenous ADP to induce or stabilize specific protein conformations.

In the case of the NAD⁺ riboswitch, a structured RNA element that binds metabolites to regulate gene expression, the ADP moiety of ligands makes crucial contributions to binding. nih.gov The phosphate (B84403) groups of ADP derivatives are strongly located in place through direct coordination with a metal ion and hydrogen bonding with the RNA backbone. nih.gov Similarly, for the histidine kinase CheA, a spin-labeled version of this compound was shown to bind to the nucleotide pocket with an inhibitory constant (Ki) of 29 ± 6 µM. researchgate.net Crystal structures revealed that the nucleotide moiety binds within the pocket, although the attached spin label appeared conformationally disordered. researchgate.net

Steered molecular dynamics simulations of the interaction between ADP and the NBD of yeast Hsp70 (Ssa1) have identified that hydrophobic contacts and hydrogen bonds are the primary forces governing the interaction. lnu.edu.cn The release of ADP from the binding pocket is a critical, rate-limiting step in the ATPase cycle of Hsp70 chaperones. lnu.edu.cn The use of stable analogs like this compound is instrumental in studying the ADP-bound state of such enzymes. For the chloroplast ATP synthase, this compound binding to the β polypeptide induces long-distance structural changes, and fluorescence enhancement studies calculated a dissociation constant for ADP of 0.7 µM. nih.gov

Structural Basis of Specificity Compared to Endogenous ADP

The primary structural difference between this compound and endogenous ADP is the replacement of a β-phosphate oxygen with a sulfur atom. This thiosubstitution is key to its utility, as the P-S bond is resistant to hydrolysis by cellular ATPases and nucleotidases. biolog.de This metabolic stability allows researchers to study the effects of a persistent ADP-bound state.

The interaction of the phosphate groups often involves coordination with divalent cations (like Mg²⁺) and direct hydrogen bonds with backbone amides and side-chain residues of the protein. nih.goviucr.org For example, in the NBD of Hsp72, the β-phosphate group of ADP is involved in a hydrogen-bond network that includes water molecules and key residues like Lys71 and Thr204. iucr.org The slightly larger atomic radius and different charge distribution of sulfur compared to oxygen in this compound can lead to minor adjustments in these interactions, which may explain the observed differences in binding affinity compared to ADP in some systems. guidetopharmacology.org

Allosteric Modulation and Conformational Coupling

This compound serves as a powerful probe for investigating how nucleotide binding allosterically regulates protein function by inducing changes in protein conformation.

Induction of Conformational Changes in Target Proteins as Probed by this compound

Binding of ADP or its analogs like this compound to an NBD can trigger significant conformational changes that propagate throughout the protein structure, modulating its activity. This allosteric coupling is fundamental to the function of many molecular machines.

For example, in molecular chaperones like Hsp90, nucleotide binding to the N-terminal domain dictates the conformational state of the entire dimer. acs.org Atomistic simulations have shown that while ATP binding "tenses" the complex, the ADP-bound state "relaxes" it, increasing global flexibility and favoring a transition to an open, "v-like" conformation. acs.org Similarly, in Hsp70, the chaperone cycles between an ATP-bound state (low substrate affinity) and an ADP-bound state (high substrate affinity), with the switch between states driving the binding and release of client proteins. acs.org ADP binding induces a domain-detached conformation. acs.org

In other systems, such as the bacterial partition protein ParA, ADP binding locks the protein into a specific dimer conformation and induces the folding of DNA-binding motifs, thereby activating its function as a transcriptional repressor. embopress.org For the chloroplast ATP synthase, the binding of ADP to a catalytic site on the β subunit induces long-range conformational changes detected at a cysteine residue 42 Å away. nih.gov Studies on a macrolide resistance protein from M. smegmatis also revealed that ADP binding induces a significant conformational change, shifting the protein from a "closed" to an "open" state, which is thought to unblock an antibiotic-binding pocket. frontiersin.org

| Protein | Effect of ADP/ADP, Beta S Binding | Consequence of Conformational Change | Source |

| Human Hsp90α | Increases global flexibility, "relaxes" the complex | Transition to an open "v-like" state | acs.org |

| Human Hsp70 | Induces closed-SBD, domain-detached conformation | High affinity for substrate protein | acs.org |

| Chloroplast ATP Synthase | Induces long-distance structural changes in the β polypeptide | Allosteric regulation of enzyme activity | nih.gov |

| M. smegmatis MSMEG_1954 | Induces shift from closed to open conformation | Unblocks the antibiotic binding pocket | frontiersin.org |

| P1 ParA | Locks in a specific dimer conformation, induces folding of basic motifs | Activation of DNA-binding and transcriptional autoregulation | embopress.org |

Förster Resonance Energy Transfer (FRET) spectroscopy is a powerful technique for studying the conformational dynamics of proteins in real-time. researchgate.net By labeling two different points on a protein or protein complex with a donor and an acceptor fluorophore, changes in the distance between these points can be measured as changes in FRET efficiency. mdpi.commdpi.com This "molecular ruler" is exquisitely sensitive to the conformational changes induced by ligand binding. mdpi.com

This compound and other nucleotide analogs are frequently used in FRET studies to trap proteins in specific conformational states. A notable example is the study of the Transporter Associated with Antigen Processing (TAP), an ABC transporter. nih.gov In these experiments, the two subunits of TAP (TAP1 and TAP2) were tagged with cyan and yellow fluorescent proteins (CFP and YFP) at their C-termini, near the NBDs. FRET measurements in permeabilized cells showed that the addition of ADP enhanced FRET efficiency, indicating that the NBDs were brought closer together. nih.gov However, neither ADP nor ATP alone induced a maximally closed NBD conformation. Maximal closure, and thus the highest FRET efficiency, was only achieved with the combination of a peptide substrate and a non-hydrolyzable ATP analog, revealing distinct steps in the transport cycle and highlighting the key role of substrate in inducing the transition state conformation. nih.gov Such studies demonstrate the utility of combining stable nucleotide analogs like this compound with biophysical techniques like FRET to dissect complex molecular mechanisms. nih.govnih.gov

Insights from Crystallographic and NMR Studies of this compound-Bound Complexes

Crystallographic and Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structural basis of how this compound interacts with proteins, revealing key conformational states that are integral to their function.

X-ray crystallography of this compound-bound protein complexes provides high-resolution snapshots of the nucleotide in the active site. For instance, the crystal structure of an ancestral ADP-dependent kinase from Methanocaldococcus jannaschii (AncMsPFK) bound to fructose-6-phosphate (B1210287) and Mg-ADP, Beta S revealed the precise interactions stabilizing the substrates. nih.gov In this structure, the electronic density clearly defined the positions of both the sugar and the Mg-ADP, Beta S complex, providing the first structural view of this class of kinase with its phosphofructokinase substrate. nih.gov Similarly, the crystal structure of the histidine kinase CheA's nucleotide-binding domain reconstituted with a spin-labeled derivative of this compound (ADP-β-S-SL) showed clear density for the nucleotide, although the spin-label itself appeared conformationally disordered. researchgate.net

In the study of F1-ATPase, a multi-subunit enzyme responsible for ATP synthesis, crystallographic analysis of the enzyme inhibited by ADP and beryllium fluoride (B91410) (a transition-state analog) showed ADP bound to both the βDP and βTP subunits. embopress.org This structure, along with others, has helped to piece together the different conformational states of the catalytic subunits during the rotary mechanism of ATP hydrolysis and synthesis. embopress.orgpnas.org For dethiobiotin (B101835) synthetase, crystallographic studies of the enzyme complexed with ADP revealed the adenine (B156593) ring residing in a pocket formed between β-strands. rcsb.org

NMR spectroscopy offers complementary information about the dynamics of these interactions in solution. For example, NMR studies on the macrodomain of SARS-CoV-2 (Nsp3b) in its apo form and in complex with ADP-ribose (a molecule with an ADP core) provided near-complete backbone resonance assignments. scienceopen.com These data not only confirmed the binding pocket observed in crystal structures but also provided insights into the secondary structure and the rigid core of the domain in solution. scienceopen.comresearchgate.net Similarly, NMR has been used to study the interaction of ADP with alpha-synuclein, a protein implicated in Parkinson's disease, showing that the phosphate groups are the primary drivers of the interaction. rsc.org

Table 1: Selected Crystallographic and NMR Studies of this compound (or related ADP analog)-Bound Complexes

| Protein/Enzyme | Method | Key Insights | Reference(s) |

|---|---|---|---|

| Ancestral ADP-dependent kinase (AncMsPFK) | X-ray Crystallography | Revealed the active site structure with bound fructose-6-phosphate and Mg-ADP, Beta S, detailing substrate-stabilizing interactions. | nih.gov |

| Histidine Kinase CheA | X-ray Crystallography & ESR | The structure with ADP-β-S-SL confirmed nucleotide binding in the active site and suggested mobility of the attached spin label. | researchgate.net |

| F1-ATPase | X-ray Crystallography | Structures with ADP and transition state analogs like beryllium fluoride have defined multiple intermediate conformations in the catalytic cycle. | embopress.orgpnas.org |

| Dethiobiotin Synthetase | X-ray Crystallography | Showed the binding mode of ADP, with the adenine ring situated in a specific pocket between beta-strands. | rcsb.org |

| SARS-CoV-2 Macrodomain (Nsp3b) | NMR Spectroscopy | Provided backbone resonance assignments for the ADP-ribose bound form, detailing the binding site and solution structure. | scienceopen.comresearchgate.net |

| Alpha-synuclein | NMR Spectroscopy | Characterized the interaction with ADP, highlighting the crucial role of the phosphate groups in binding. | rsc.org |

Influence on Protein Dynamics and Flexibility

The binding of this compound can significantly alter the conformational dynamics and flexibility of a protein, often locking it into a specific state. These changes are central to the protein's function, such as signaling or catalysis.

In many kinases and ATPases, nucleotide binding induces a domain closure motion, bringing catalytic residues into the correct orientation for the chemical reaction. The use of non-hydrolyzable analogs like this compound allows researchers to trap and study these conformations. For example, studies on an ancestral ADP-dependent kinase suggest that it populates two main states, open and closed, during its catalytic cycle. nih.govresearchgate.net The binding of substrates, including the ADP analog, drives the transition to the closed, catalytically competent state.

NMR studies on the chaperone protein DnaK (an Hsp70 family member) have shown that the nucleotide-binding domain (NBD) adopts different conformations depending on whether ATP or ADP is bound. nih.gov These conformational changes are allosterically transmitted to the substrate-binding domain (SBD), modulating its affinity for client proteins. nih.gov All-atom molecular dynamics simulations on human Hsp70 have further detailed these changes, showing that loops surrounding the nucleotide-binding site exhibit different degrees of flexibility in the ADP-bound versus the ATP-bound state, which is critical for allosteric signal propagation. acs.org

In the case of human methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme, ADP binding was found to induce a significant conformational change. pnas.org Crystallographic evidence revealed that ADP binding causes the substrate domain to transition from an open to a closed state, which protects the reactive cob(II)alamin cofactor from oxidation by preventing solvent access. pnas.org This demonstrates how an ADP analog can stabilize a specific, functional conformation that has implications for the enzyme's redox chemistry. pnas.org

Enzymatic Interactions and Kinetic Analysis

Role as a Non-Hydrolyzable or Slowly Hydrolyzable Substrate Analog

A primary application of this compound in enzymology is its function as a substrate analog that is resistant to hydrolysis. biolog.de While often termed "non-hydrolyzable," the rate of hydrolysis for such analogs is more accurately described as significantly slow, and this rate can vary between different enzymes. nih.gov The P-S bond in the beta-position is much more stable against nucleophilic attack than the corresponding P-O bond in ADP, which would be relevant in reactions where ADP is further phosphorylated to ATP.

In the context of ATP-dependent enzymes, ATP analogs with a thio-substitution at the gamma-phosphate (ATP-gamma-S) are more commonly used to mimic the pre-hydrolysis state. nih.govmdpi.com However, this compound is crucial for studying the effects of the ADP product itself, or for enzymes where ADP is a substrate, such as in the reverse reaction of some kinases or in the activity of ATP synthase. wikipedia.orgportlandpress.com For instance, isomers of ATP, Beta S were synthesized enzymatically from this compound to test their effects on nitrogenase, demonstrating that the A form was a more potent inhibitor. nih.gov

Probing Catalytic Mechanisms of ATPases and Kinases

This compound and its derivatives are invaluable for trapping and characterizing enzymatic intermediates that are fleeting and unstable with natural substrates. This has been particularly powerful in dissecting the complex catalytic cycles of ATPases and kinases.

The F1-ATPase provides a classic example. Its rotary catalytic mechanism involves three catalytic beta-subunits that cycle through different conformational states: open (empty), loose (binding ATP), and tight (catalyzing ATP hydrolysis). wikipedia.org The use of ADP in combination with transition state mimics like aluminofluoride (AlFx) or beryllofluoride (BeFx) has allowed the crystallization of F1-ATPase in states that resemble intermediates in the hydrolysis pathway. embopress.orgpnas.org One such structure captured a post-hydrolysis, pre-product release conformation, helping to define the order of substrate release. pnas.org Specifically, a structure with ADP bound in the βE-site, but without magnesium or phosphate, provided evidence that the nucleotide is the last product to be released. pnas.org

In protein kinases, the release of the product ADP is often rate-limiting. acs.org The structure of protein kinase A (PKA) bound to ADP revealed a conformation distinct from the previously known open, closed, or intermediate states. acs.orgrcsb.org This structure suggested a model for product release that involves the lifting of the glycine-rich loop and disengagement of the C-terminal tail, filling in a missing step in the understanding of the full catalytic cycle. acs.orgrcsb.org Similarly, the crystal structure of death-associated protein kinase (DAPK) in complex with ADP and Mg2+ was crucial for understanding product recognition and the conformational changes localized to the glycine-rich loop. iucr.org

This compound can act as either an inhibitor or, in some contexts, an activator of enzyme activity, and kinetic analysis of these effects provides quantitative insights into the enzyme's mechanism.

Inhibition Kinetics: In many enzyme systems, this compound acts as a competitive inhibitor, binding to the same site as the natural substrate (ADP or ATP) but preventing turnover. For example, in studies of ATP-sensitive K+ channels, this compound consistently caused inhibition, unlike ADP which could either inhibit or stimulate depending on conditions. nih.gov The inhibition by this compound was not affected by the presence of Mg2+, whereas the effects of ADP were Mg2+-dependent. nih.gov In competitive inhibition assays with the histidine kinase CheA, a spin-labeled derivative of this compound was shown to bind to the nucleotide pocket with a determinable inhibition constant (Ki) of 29 ± 6 µM. researchgate.net For 3-phosphoglycerate (B1209933) kinase, MgADP was found to be a stronger inhibitor than ADP, consistent with its tighter binding, and it acted as a competitive inhibitor with respect to both of its substrates in the forward reaction. portlandpress.com

Activation Kinetics: In some systems, ADP analogs can activate or potentiate activity. In insulin-secreting cells, this compound was found to stimulate and even enhance ADP-induced activation of ATP-inhibited K+ channels, indicating that its effect was not due to phosphorylation. nih.gov In the case of AMP-activated protein kinase (AMPK), a key energy sensor, ADP can act as an allosteric activator, although it is less potent than AMP. plos.orgportlandpress.com Kinetic studies have shown that while ADP can allosterically activate AMPK, the activating and inhibitory phases are close together, resulting in only a modest maximal activation before inhibition at the catalytic site takes over. portlandpress.com

Elucidating Intermediate States in Hydrolysis Cycles

Interaction with Ectonucleotidases and Nucleotide Metabolizing Enzymes

A defining characteristic of Adenosine (B11128) 5'-O-(2-thiodiphosphate) (this compound) is its pronounced resistance to enzymatic degradation by ectonucleotidases. ontosight.ai This stability is conferred by the substitution of a non-bridging oxygen atom with a sulfur atom at the β-phosphate position, creating a phosphorothioate (B77711) bond. ontosight.ai This modification significantly hinders the ability of various nucleotide-metabolizing enzymes to hydrolyze the molecule, a property that is fundamental to its utility as a stable agonist in research.

Ectonucleotidases are cell-surface enzymes that regulate the concentration of extracellular nucleotides like ATP and ADP, thereby modulating purinergic signaling. frontiersin.orgresearchgate.net The primary families involved in ADP metabolism are the Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and the Ectonucleotide pyrophosphatase/phosphodiesterases (E-NPPs). researchgate.net

Interaction with E-NTPDases: The most prominent E-NTPDase, NTPDase1 (also known as CD39), is crucial for vascular homeostasis by sequentially hydrolyzing pro-thrombotic and pro-inflammatory ATP and ADP to AMP. researchgate.netfrontiersin.org this compound is highly resistant to hydrolysis by NTPDase1. ontosight.ai This resistance allows it to persist in the extracellular environment and continuously stimulate P2Y receptors. Research has demonstrated this effect in studies of thrombosis. In mouse models expressing high levels of the human ENTPDase-1 enzyme, which are normally resistant to thrombus formation, administration of the non-hydrolyzable this compound negated this protection, confirming that the antithrombotic effect of the enzyme is dependent on its ability to hydrolyze ADP. nih.gov

Interaction with E-NPPs: The E-NPP family, particularly NPP1 and NPP3, can also hydrolyze nucleotides such as ATP and ADP, cleaving the phosphodiester bond to release nucleoside 5'-monophosphates. benthamopen.comnih.gov Like NTPDases, their hydrolytic activity is significantly impeded by the phosphorothioate modification in this compound. The stability of similar nucleotide analogs against NPP-mediated hydrolysis has been a key aspect of their design, aiming to create compounds with prolonged biological activity. researchgate.net

Interaction with Adenylate Kinase (AK): Adenylate kinase is another key enzyme in nucleotide homeostasis, catalyzing the reversible transphosphorylation reaction: 2ADP ↔ ATP + AMP. nih.govmdpi.com Soluble forms of AK, particularly AK1, are present in the bloodstream and contribute to the interconversion of circulating adenine nucleotides. nih.gov The structural modification of this compound makes it a poor substrate for this phosphotransfer reaction, further contributing to its stability and persistence in the extracellular milieu compared to the rapidly interconverted endogenous ADP.

The tables below summarize research findings related to the enzymatic resistance of this compound and its functional implications.

| Enzyme/System | Analog Studied | Key Finding | Reference |

|---|---|---|---|

| Ectonucleotidases | This compound | Identified as a non-hydrolyzable congener of ADP, leading to its use as a stable purinergic agonist. | nih.gov |

| ENTPDase-1 (CD39) | This compound | Treatment with this compound negated the anti-thrombotic protection conferred by ENTPDase-1, demonstrating the analog's resistance to hydrolysis by this key enzyme. | nih.gov |

| Human e-NPP1 | 2-MeS-ADP vs. a stabilized analog | A stabilized analog of 2-MeS-ADP showed only 4% hydrolysis after 20 minutes, compared to 16% hydrolysis for 2-MeS-ADP, illustrating the principle of resistance. | researchgate.net |

| Human Blood Serum | ATP vs. a stabilized analog (Compound 2) | ATP was hydrolyzed with a half-life of 7.7 hours, whereas a stabilized analog was hydrolyzed much more slowly with a half-life of 12.7 hours. | researchgate.net |

| Biological System | Experimental Observation | Conclusion | Reference |

|---|---|---|---|

| C6 Glioma Cell Membranes | This compound was used to study purinergic receptor interactions because the C6 cell line exhibits very active ectonucleotidases that would otherwise degrade the natural agonist, ADP. | The resistance of this compound to hydrolysis allows for controlled study of receptor signaling without the confounding variable of rapid agonist degradation. | nih.gov |

| Whole Blood Aggregation | Stimulation with this compound resulted in comparable platelet activation in both wild-type and ENTPDase-1 transgenic mice, unlike stimulation with ADP, which was rapidly hydrolyzed in the transgenic model. | The non-hydrolyzable nature of this compound bypasses the regulatory effect of ENTPDase-1, leading to sustained platelet activation. | nih.gov |

| Carotid Artery Injury Model (in vivo) | In mice overexpressing ENTPDase-1 (which are resistant to thrombosis), treatment with this compound abolished this protective effect, leading to occlusive thrombus formation. | The hydrolysis of ADP by ectonucleotidases is a critical anti-thrombotic mechanism. The inability of these enzymes to degrade this compound restores a pro-thrombotic state. | nih.gov |

Elucidation of Biological Roles and Signal Transduction Pathways Using Adp, Beta S

Purinergic Signaling System Investigations

ADPβS preferentially activates the human P2Y1, P2Y12, and P2Y13 receptor subtypes. This specificity allows for targeted studies into the physiological and pathological roles mediated by these individual receptors and their complex interactions.

Activation and Desensitization Mechanisms of P2Y Receptors

The use of ADPβS has been fundamental in characterizing the distinct and synergistic functions of ADP-sensitive P2Y receptors, particularly in systems like human platelets and neuronal cells.

The P2Y1 receptor, coupled to Gαq proteins, is critical for initiating cellular responses to ADP. ahajournals.org Studies using ADPβS have elucidated its role in activating the phospholipase C (PLC) pathway. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent release of IP₃ triggers the mobilization of calcium from intracellular stores, a key event in processes like platelet shape change and aggregation. ahajournals.orge-ceth.org

In experimental models, ADPβS has been shown to be as potent as other P2Y₁ receptor agonists in inducing physiological responses, such as the contraction of human bladder smooth muscle. researchgate.net Furthermore, research in cotransfected HEK293T cells demonstrated that ADPβS at a concentration of 10 μM can induce a significant increase in IP₃ production, confirming its role as a potent P2Y1 agonist that directly initiates this signaling cascade. pnas.org

The P2Y12 receptor, which couples to the inhibitory Gαi protein, is a primary target for ADP and its analogs like ADPβS. ahajournals.orge-ceth.org Activation of P2Y12 by ADPβS initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP to cyclic AMP (cAMP). pnas.org By inhibiting adenylyl cyclase, P2Y12 activation leads to a decrease in intracellular cAMP levels, a signal that promotes and sustains platelet activation and aggregation. e-ceth.orgpnas.org

Beyond cAMP inhibition, the Gβγ subunits released upon Gαi activation can trigger other pathways, including the activation of phosphoinositide 3-kinase (PI3K). e-ceth.org Studies in various cell types, including primary cultured mouse and human bladder smooth muscle cells, have used ADPβS to trigger P2Y12-mediated effects, such as increased intracellular calcium signaling and muscle contraction. researchgate.net This demonstrates the utility of ADPβS in exploring the full spectrum of P2Y12-dependent signaling.

Table 1: Research Findings on ADPβS-Induced P2Y12 and P2Y13 Activation

| Receptor Target | Cell Type | Agonist Used | Observed Effect | Downstream Signaling Implication |

|---|---|---|---|---|

| P2Y12 & P2Y13 | Cultured Dorsal Horn Microglia | ADPβS | Increased mRNA expression and release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). oaepublish.com | Activation of ROCK/P38MAPK and NF-κB pathways. oaepublish.com |

| P2Y12 | Primary Cultured Bladder Smooth Muscle Cells (Mouse & Human) | ADPβS | Induction of significant intracellular Ca2+ influx and muscle contraction. researchgate.net | Modulation of adenylyl cyclase-cAMP signaling affects downstream Ca2+ levels. researchgate.net |

The P2Y13 receptor, which shares significant sequence homology with P2Y12, is also a Gi-coupled receptor activated by ADP and its analogs. oaepublish.comnih.gov ADPβS has been instrumental in clarifying the specific roles of P2Y13. For instance, in cultured dorsal horn microglia, ADPβS was used to demonstrate that activation of both P2Y12 and P2Y13 receptors is involved in the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). oaepublish.com

These studies revealed that the effects of ADPβS were mediated through the ROCK/P38MAPK and NF-κB downstream signaling pathways. oaepublish.com The use of specific antagonists for P2Y12 and P2Y13 showed that each receptor contributed partially to the inflammatory response, highlighting a cooperative role in neuroinflammation. oaepublish.com P2Y13 activation is also implicated in diverse functions such as cholesterol metabolism and neuroprotection. nih.gov

The complete physiological response to ADP often requires the coordinated action of multiple P2Y receptors. ADPβS has been a key tool in uncovering this synergistic signaling and receptor cross-talk. For platelet activation, it is well-established that co-activation of both P2Y1 and P2Y12 receptors is essential for full aggregation. ahajournals.orgfrontiersin.org P2Y1 initiates the response (e.g., shape change via Gq), while P2Y12 sustains and amplifies it (e.g., aggregation via Gi). ahajournals.org

A fascinating example of cross-talk was revealed in studies using cells co-expressing the adenosine (B11128) A1 receptor (A1R) and the P2Y1 receptor. In this system, the P2Y1 agonist ADPβS was found to inhibit adenylyl cyclase, a function typically associated with Gi-coupled receptors, by acting through the A1R. pnas.org This suggests that the heteromeric association of A1R and P2Y1R creates a new functional receptor complex where the P2Y1 agonist ADPβS can trigger the A1R-Gαi pathway. pnas.org This finding illustrates how ADPβS can be used to uncover novel signaling paradigms arising from receptor interactions.

P2Y13 Receptor Activation and Downstream Effects

G-Protein Coupled Receptor (GPCR) Activation Cycles

The activation of a GPCR is a dynamic cycle initiated by agonist binding. While ADPβS is not used to visualize the cycle directly, it serves as the critical trigger that allows researchers to study the cycle's functional outputs. The binding of an agonist like ADPβS to a GPCR induces a conformational change in the receptor. oaepublish.comnih.gov This change allows the receptor to act as a Guanine (B1146940) Nucleotide Exchange Factor (GEF). nih.gov

The activated receptor promotes the release of Guanosine Diphosphate (B83284) (GDP) from the associated G-protein's α-subunit, allowing Guanosine Triphosphate (GTP) to bind in its place. oaepublish.comnih.gov This exchange activates the G-protein, causing the Gα-GTP subunit and the Gβγ dimer to dissociate from each other and from the receptor. e-ceth.orgnih.gov These dissociated subunits then interact with various downstream effectors to propagate the signal. For example, when ADPβS activates the Gq-coupled P2Y1 receptor, the Gαq subunit stimulates PLC; when it activates the Gi-coupled P2Y12 receptor, the Gαi subunit inhibits adenylyl cyclase. ahajournals.orgpnas.org The cycle terminates when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer and return to its inactive state. nih.gov By using ADPβS to initiate this cascade, researchers can measure the specific downstream consequences of activating different G-protein pathways.

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| ADP, Beta S / ADPβS | Adenosine 5'-diphosphate, β-thiol |

| ADP | Adenosine diphosphate |

| ATP | Adenosine triphosphate |

| cAMP | Cyclic adenosine monophosphate |

| DAG | Diacylglycerol |

| GDP | Guanosine diphosphate |

| GTP | Guanosine triphosphate |

| IP₃ | Inositol 1,4,5-trisphosphate |

| PIP2 | Phosphatidylinositol 4,5-bisphosphate |

| IL-1β | Interleukin-1β |

| IL-6 | Interleukin-6 |

| TNF-α | Tumor Necrosis Factor-α |

Coupling to Gq and Gi Proteins

This compound has been instrumental in clarifying the roles of different G proteins in platelet activation. Platelets possess two primary G protein-coupled ADP receptors: P2Y1, which couples to Gq, and P2Y12, which couples to Gi. nih.gov The activation of both Gq and Gi signaling pathways is essential for platelet aggregation. pnas.org

Studies have shown that ADP acts on both Gq-coupled P2Y1 and Gi-coupled P2Y12 and P2Y13 receptors in sensory neurons. nih.gov The integration of these opposing pathways is a key mechanism for modulating nociceptor sensitivity. nih.gov In platelets, the P2Y1 receptor is linked to phospholipase C activation and a subsequent rise in intracellular calcium, while the P2Y12 receptor is responsible for inhibiting adenylyl cyclase. pnas.orgthieme-connect.com This dual receptor system, with one coupled to Gq and the other to Gi, is a unique feature of ADP-mediated platelet activation. nih.gov

The use of specific antagonists has helped to differentiate the functions of these receptors. For instance, antagonists for the P2Y1 receptor inhibit ADP-induced platelet shape change and aggregation, while antagonists for the P2Y12 receptor also block aggregation. pnas.orgthieme-connect.com This indicates that both Gq and Gi pathways are necessary for a full platelet response to ADP. ahajournals.org

Regulation of Second Messenger Production (e.g., cAMP, Ca2+, IP3)

This compound plays a significant role in modulating the levels of key second messengers. The activation of Gq-coupled receptors, such as P2Y1, leads to the activation of phospholipase C (PLC). nih.govphysiology.org PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govphysiology.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. physiology.orgnih.gov This rise in intracellular Ca2+ is a critical signal for many cellular processes, including platelet shape change and granule secretion. ahajournals.orgnih.gov

Simultaneously, the activation of Gi-coupled receptors like P2Y12 by ADP leads to the inhibition of adenylyl cyclase. nih.govnih.gov This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov Since cAMP is an inhibitor of platelet activation, its reduction is a crucial step in allowing aggregation to proceed. nih.gov

Another important second messenger is cyclic ADP-ribose (cADPR), which mobilizes calcium from intracellular stores by acting on ryanodine (B192298) receptors. kegg.jpresearchgate.netgenome.jp While the direct effect of this compound on cADPR production is less characterized, the interplay between Ca2+ and cAMP signaling pathways is well-established. nih.gov

The table below summarizes the key second messengers affected by this compound-mediated receptor activation and their primary functions.

| Second Messenger | Regulating Enzyme/Channel | Primary Function in Relevant Pathways |

| Ca2+ | IP3 Receptors, Ryanodine Receptors | Platelet shape change, granule secretion, muscle contraction ahajournals.orgnih.govphysiology.org |

| cAMP | Adenylyl Cyclase | Inhibition of platelet activation nih.govnih.gov |

| IP3 | Phospholipase C | Mobilization of intracellular Ca2+ nih.govphysiology.org |

| cADPR | ADP-ribosyl cyclase | Mobilization of intracellular Ca2+ via ryanodine receptors kegg.jpresearchgate.net |

Ion Channel Modulation Research

Investigation of ATP-Sensitive Potassium (KATP) Channels and Nucleotide Regulation

ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical activity in various tissues, most notably in pancreatic beta cells where they regulate insulin (B600854) secretion. oup.comwikipedia.orgnih.gov These channels are inhibited by ATP and activated by ADP under physiological conditions, with the ATP/ADP ratio being a key determinant of their activity. oup.comnih.gov

Research has shown that while ADP can activate KATP channels, this compound is unable to mimic this effect. nih.gov This suggests a specific structural requirement for the nucleotide's interaction with the channel or its regulatory subunit. In the presence of Mg2+, ADP stimulates ATP-inhibited channels. oup.com Studies using the potassium channel-opening drug diazoxide (B193173) have revealed that ADP can unmask the ability of cardiac KATP channels (composed of SUR2A/Kir6.2 subunits) to respond to this drug. pnas.org This highlights the complex allosteric regulation of KATP channels by adenine (B156593) nucleotides.

Cellular Process Insights in in Vitro and Model Systems

Mechanistic Studies of Platelet Activation and Aggregation Pathways

This compound has been a cornerstone in elucidating the mechanisms of platelet activation and aggregation. As a stable analog of ADP, it allows for sustained activation of P2Y receptors, facilitating detailed study of the downstream signaling cascades. researchgate.net

The process of platelet aggregation is initiated by a shape change and is dependent on the activation of both P2Y1 and P2Y12 receptors. nih.govnih.gov The P2Y1 receptor, coupled to Gq, is responsible for the initial shape change and a transient rise in intracellular calcium. nih.govahajournals.org The P2Y12 receptor, coupled to Gi, is essential for the full and sustained aggregation response by inhibiting adenylyl cyclase and lowering cAMP levels. nih.govahajournals.org

Studies have demonstrated that antagonists of either the P2Y1 or P2Y12 receptor can inhibit ADP-induced platelet aggregation, underscoring the necessity of both signaling pathways. pnas.orgashpublications.org this compound has been used to show that platelets can become refractory to further ADP stimulation due to the desensitization of the P2Y1 receptor, while the P2Y12 receptor remains functional. researchgate.net

The table below outlines the key molecular players in ADP-mediated platelet activation.

| Compound/Receptor | Role in Platelet Activation | Interacting G Protein |

| This compound | Agonist for P2Y receptors, resistant to degradation biolog.deresearchgate.net | Gq, Gi |

| P2Y1 Receptor | Initiates platelet shape change and calcium mobilization nih.govahajournals.org | Gq |

| P2Y12 Receptor | Sustains aggregation by inhibiting adenylyl cyclase nih.govahajournals.org | Gi |

| P2X1 Receptor | ATP-gated ion channel contributing to calcium influx researchgate.net | N/A |

Regulation of Smooth Muscle Contraction Mechanisms

This compound has been instrumental in clarifying the complex mechanisms that regulate smooth muscle contraction. Its use in experimental models has helped to identify specific receptor subtypes and intracellular pathways that respond to ADP.

In studies on vascular smooth muscle, this compound has been shown to influence the calcium sensitivity of myofilaments. Research using alpha-toxin permeabilized rabbit mesenteric artery indicated that the addition of 100 µM this compound could increase the Ca2+ sensitivity of the contractile apparatus. ahajournals.org This effect is thought to stem from an increase in the population of the actomyosin-ADP complex, suggesting that the inhibition of ADP release from this complex plays a key role in modulating the muscle's response to calcium. ahajournals.org

| Research Area | Model System | Key Findings with this compound | Implication |

| Ca2+ Sensitivity | Rabbit Mesenteric Artery | Increased the Ca2+ sensitivity of myofilaments. ahajournals.org | Suggests a role in modulating contraction by inhibiting ADP release from the actomyosin (B1167339) complex. ahajournals.org |

| Receptor Subtype | Human Urinary Bladder | Acted as a potent agonist for a contractile purinoceptor subtype different from P2X and P2Y. nih.gov | Helps in the classification of novel purinergic receptors involved in visceral smooth muscle function. nih.gov |

| Vasoconstriction | Human Blood Vessels | Related studies with ADP agonists show P2Y12 receptor activation stimulates vasoconstriction. science.gov | Implicates ADP receptors as direct regulators of vascular tone. |

Research on Endothelial Cell Responses and Signaling

The stability of this compound is particularly advantageous in studying endothelial cells, which possess surface enzymes (ATPDases/CD39) that rapidly hydrolyze ADP. researchgate.net By using this non-hydrolyzable analog, researchers can sustain the activation of endothelial P2Y receptors to elucidate their role in vascular health and disease.

Studies have demonstrated that this compound stimulates the proliferation of endothelial cells. In bovine choroidal endothelial cells (BCEC), this compound was shown to stimulate cell growth, with a greater fold increase compared to natural ADP. smolecule.com This mitogenic effect was found to be mediated through the P2Y1 purinergic receptor, as it could be blocked by a specific P2Y1 antagonist, and occurs independently of the VEGF pathway. smolecule.com

The signaling cascades initiated by ADP receptor activation have also been mapped using this compound and related compounds. In human umbilical vein endothelial cells (HUVECs), ADP stimulates migration by activating mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 kinase, downstream of the P2Y1 receptor. nih.gov Similarly, research in bovine aortic endothelial cells (BAECs) showed that ADP promotes the phosphorylation of endothelial nitric-oxide synthase (eNOS), a key regulator of vascular tone. wikimedia.org This activation was linked to the P2Y1 receptor and required the expression of AMP-activated protein kinase (AMPK), revealing a complex signaling network. wikimedia.orgphysiology.org

| Endothelial Response | Cell Type | Signaling Pathway Investigated with ADP Analogs | Key Finding |

| Cell Proliferation | Bovine Choroidal EC | P2Y1 Receptor Pathway | This compound is a potent mitogen, acting via the P2Y1 receptor. smolecule.com |

| Cell Migration | Human Umbilical Vein EC | P2Y1 → MAPK (ERK1/2, JNK, p38) | ADP stimulates migration through P2Y1-mediated activation of MAPK pathways. nih.gov |

| eNOS Activation | Bovine Aortic EC | P2Y1 → Rac1 → eNOS Phosphorylation | ADP-dependent eNOS activation requires P2Y1 receptor and the expression of AMPK. wikimedia.orgphysiology.org |

Investigations into Cellular Bioenergetics and Metabolism Probes

This compound serves as a valuable probe for investigating cellular bioenergetics and metabolism, primarily because it can stimulate ADP-responsive pathways without being metabolized into ATP or adenosine. This allows for the isolation and study of receptor-mediated signaling events from the direct energetic contributions of ADP metabolism.

Its resistance to hydrolysis by ecto-ATPases makes it an ideal tool to study the metabolic consequences of sustained purinergic receptor activation on the cell surface. ahajournals.org For example, in pancreatic islets, which are central to metabolic regulation, this compound has been used to probe the role of P2Y receptors in hormone secretion. Studies have shown that this compound is significantly more potent than ATP in stimulating insulin secretion from rat pancreas, an effect mediated by P2Y receptors. nih.gov It also stimulates glucagon (B607659) release at high glucose concentrations, indicating its utility in dissecting the complex purinergic regulation of both alpha and beta cells in the islet. oup.com

Furthermore, this compound has been employed to study the function of nucleotide-sensitive ion channels that are critical for cellular metabolic sensing. In pancreatic beta cells, it was used to probe the nucleotide-binding sites of the ATP-dependent K+ (K-ATP) channel. ebi.ac.uk These studies help to understand how changes in the cellular ATP/ADP ratio, a key bioenergetic indicator, are translated into the electrical signals that control insulin release. medchemexpress.comresearchgate.net

Studies on ADP-Ribosylation Processes

While the primary substrate for ADP-ribosylation is β-Nicotinamide adenine dinucleotide (β-NAD+), research has shown that related nucleotides can modulate the enzymes involved in this process. ADP-ribosylation is a post-translational modification where ADP-ribose is transferred to proteins, regulating crucial cellular functions like DNA repair and transcription. researchgate.netresearchgate.net

Although not a direct substrate, this compound has been used as a tool to investigate the regulation of specific ADP-ribosyltransferases. A notable example comes from studies on the nitrogen-fixing bacterium Rhodospirillum rubrum. In this system, the enzyme dinitrogenase reductase ADP-ribosyltransferase (DRAT) regulates nitrogenase activity via ADP-ribosylation. Research demonstrated that this compound, along with ADP and 2'-deoxy-ADP, served as an activator of the DRAT-catalyzed ADP-ribosylation reaction. researchgate.net This finding indicates that this compound can bind to a regulatory site on the enzyme, influencing its catalytic activity. Such studies are crucial for understanding the allosteric regulation of ADP-ribosyltransferases and provide a specific application for this compound in this field of research.

Advanced Methodologies for Studying Adp, Beta S and Its Biological Targets

Biochemical and Biophysical Characterization Techniques

These techniques are fundamental for quantifying the affinity and functional effects of ADP, Beta S binding to its biological partners.

Enzyme kinetic assays are crucial for determining how this compound affects the catalytic activity of an enzyme. It can act as either a substrate for certain kinases or, more commonly, as an inhibitor that competes with the natural substrate, ATP or ADP.

Coupled-enzyme assays are frequently used to monitor kinase or ATPase activity by measuring the production of ADP in real-time. nih.gov In these systems, the ADP generated is used by a coupling enzyme, such as pyruvate (B1213749) kinase or the ADP-specific hexokinase from Thermococcus litoralis, to produce a detectable signal. nih.gov For example, a system using ADP-specific hexokinase and glucose-6-phosphate dehydrogenase couples ADP production to the reduction of NAD⁺ to NADH, which can be monitored by an increase in absorbance at 340 nm. nih.gov

When this compound is studied as an inhibitor, its effect on the reaction rate is measured at various concentrations. For instance, inhibition studies were performed on thymidylate kinase (TMK) from Streptococcus pneumoniae to understand its kinetic mechanism. portlandpress.com By analyzing the inhibition patterns, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. Such assays are often part of broader kinase inhibitor screening platforms, which may use luminescence-based detection methods like the ADP-Glo™ Kinase Assay that measures the amount of ADP produced after a kinase reaction. promega.combellbrooklabs.com

Radioligand binding assays are a highly sensitive method for characterizing the interaction between a ligand and its receptor. By using a radiolabeled version of a ligand, such as [³⁵S]this compound, researchers can directly measure binding to target receptors, like P2 purinoceptors. nih.gov These assays are instrumental in determining key binding parameters, including the dissociation constant (Kₔ), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bₘₐₓ), which reflects the total number of receptors in a sample. nih.gov

In a study on rat brain synaptic terminals, [³⁵S]this compound was used to identify and characterize P2 purinoceptor binding sites. nih.gov Scatchard analysis of the saturation binding data revealed a high-affinity binding site with a Kₔ value of 0.11 nM. nih.gov Competition studies, where a non-radiolabeled ligand competes with the radioligand for binding, are also performed to determine the inhibition constant (Kᵢ) of various unlabeled compounds. These experiments established a potency profile for different P2-purinoceptor agonists at these sites. nih.gov

While suitable radioligand binding methods have been developed for specific P2Y receptors like P2Y₁ and P2Y₁₂, creating these assays can be challenging. nih.govdoi.org Nevertheless, they provide an unambiguous way to determine the affinities of nucleotide agonists and antagonists under conditions that are not compromised by nucleotide metabolism. doi.org

| Parameter | Value | Receptor/System | Source |

| Kₔ | 0.11 ± 0.022 nM | P2 Purinoceptor (High Affinity Site) | nih.gov |

| Bₘₐₓ | 3.9 ± 2.1 fmol/mg protein | P2 Purinoceptor (High Affinity Site) | nih.gov |

| Kᵢ | 0.021 nM | P2 Purinoceptor (High Affinity Site) | nih.gov |

| Kᵢ | 0.018 µM | P2 Purinoceptor (Second Binding Site) | nih.gov |

Spectroscopic techniques monitor changes in the physical properties of molecules upon interaction, providing information on binding-induced conformational shifts.

Fluorescence Spectroscopy: This method is used to study ligand binding by monitoring changes in the fluorescence properties of either an intrinsic fluorophore (like tryptophan) in the protein or an extrinsic fluorescent probe attached to the protein. nih.gov Genetically encoded fluorescent biosensors have been developed to report on ADP concentrations in real-time. nih.govresearchgate.net For example, a biosensor derived from the bacterial actin homologue ParM, labeled with a coumarin (B35378) fluorophore (MDCC), shows a greater than 3.5-fold increase in fluorescence intensity upon binding ADP. nih.govresearchgate.net Such sensors allow for the kinetic measurement of ADP binding, with association rates being determined through stopped-flow fluorescence experiments. researchgate.net Another approach uses a self-assembled Ga(iii)-probe complex that acts as a fluorescence "turn-off" sensor for ADP and ATP. ccmu.edu.cn

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a standard method for examining the secondary structure of proteins. spectralysbiotech.com It can detect conformational changes that occur upon ligand binding. For instance, studies on F1-ATPase from pig heart mitochondria showed a significant increase in the α-helix content (from 35% to 42%) when the enzyme was incubated with effectors including ADP. nih.gov This change was interpreted as a conformational shift occurring after the occupation of both catalytic and regulatory nucleotide binding sites. nih.gov Difference CD spectra have also been employed to distinguish between different classes of ADP binding sites on the α and β subunits of F1-ATPase from a thermophilic bacterium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level information about molecular structure, dynamics, and interactions in solution. Chemical shift perturbation studies are widely used to map binding interfaces; residues in a protein that experience a change in their chemical environment upon ligand binding can be identified, as seen in studies of the nucleotide-binding domain (NBD) of the chaperone DnaK. nih.gov ³¹P NMR is particularly useful for studying phosphorus-containing molecules like ADP. A ³¹P NMR study of the complex between myosin subfragment 1 and Mg-ADP revealed a broad signal for the β-phosphate, indicating a tight interaction and an anisotropic electronic environment around the phosphorus nucleus. nih.gov Furthermore, advanced NMR techniques like relaxation dispersion can probe conformational exchange processes that occur on a microsecond-to-millisecond timescale, revealing how substrate binding modulates the dynamic landscape of a protein, as demonstrated for the mitochondrial ADP/ATP carrier. cas.cn

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. jove.comspringernature.com In a single ITC experiment, it is possible to determine the binding affinity (Kₐ, or its inverse, the dissociation constant Kₔ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). springernature.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

ITC has been used to characterize the binding of ADP to a variety of proteins. In studies of the p97 ATPase, ITC data revealed that ADP binds to two types of sites with distinct affinities. nih.gov The data were fitted to a two-site binding model, yielding a high-affinity site with a Kₔ of 1.1 µM and a lower-affinity site with a Kₔ of 86 µM. nih.gov Similarly, ITC was used to confirm the binding of ADP to the yeast mitochondrial ADP/ATP carrier (yAAC3) and to study the binding of ATP and its analogs to a DNA aptamer. cas.cnresearchgate.net These thermodynamic data are critical for understanding the driving forces behind ligand recognition and binding.

| Protein | Ligand | Kₔ (µM) | ΔH (kcal/mol) | Stoichiometry (n) | Source |

| p97 (WT) | ADP | 1.1 ± 0.8 | - | 0.2 ± 0.05 | nih.gov |

| p97 (WT) | ADP | 86 ± 51 | - | 1 (fixed) | nih.gov |

| Thymidylate Kinase (S. pneumoniae) | ATP | 116 ± 3 | - | - | portlandpress.com |

| Thymidylate Kinase (S. pneumoniae) | dTMP | 53 ± 2 | - | - | portlandpress.com |

Spectroscopic Methods (e.g., Fluorescence, CD, NMR) for Ligand-Induced Changes

Structural Biology Techniques Applied to this compound Complexes

Structural biology provides a three-dimensional view of how this compound or its parent compound ADP fits into the binding pocket of a target protein, revealing the specific molecular interactions that govern binding and selectivity.

X-ray crystallography is the predominant technique for obtaining high-resolution, atomic-level structures of macromolecules and their complexes. nih.govcreative-biostructure.com The method involves crystallizing the protein in complex with the ligand of interest, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, an atomic model of the complex. creative-biostructure.com

The crystal structure of a protein bound to ADP reveals the precise orientation of the ligand in the active site and details the network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts with surrounding amino acid residues. For example, the crystal structure of E. coli succinyl-CoA synthetase (SCS) in complex with ADP and Mg²⁺ was solved to a resolution of 3.3 Å. rcsb.org This structure showed the ADP-Mg²⁺ complex bound in the ATP-grasp fold of the β-subunit and allowed for a detailed description of the specific interactions between the nucleotide and the enzyme. rcsb.org Similarly, high-resolution structures (1.55 to 1.90 Å) of the catalytic subunit of cAMP-dependent protein kinase (PKAc) with the product ADP and a phosphorylated peptide have provided a detailed investigation of the active site after phosphoryl transfer. acs.org This structural information is invaluable for understanding the mechanism of enzyme catalysis and for structure-based drug design efforts. nih.govresearchgate.net

| Protein Complex | PDB ID | Resolution (Å) | R-Value (Work) | R-Value (Free) | Source |

| E. coli Succinyl-CoA Synthetase with ADP-Mg²⁺ | 1CQI | 3.30 | 0.191 | 0.247 | rcsb.org |

| PKAc with Mg₂ADP and pSP20 (Low Temp) | - | 1.55-1.90 | - | - | acs.org |

| PKAc with Mg₂ADP and pSP20 (Room Temp) | - | 2.20 | - | - | acs.org |

X-ray Crystallography of this compound-Protein Complexes

Synthesis and Derivatization of this compound for Research Tools

The chemical synthesis and derivatization of this compound and its analogs are crucial for generating specialized research tools to probe the structure and function of ADP-binding proteins. biolog.de These modifications can be designed to introduce labels for detection, to alter pharmacological properties, or to create probes for identifying and characterizing binding partners.

One common synthetic strategy involves the modification of the phosphate (B84403) chain. For instance, the thio-group in this compound provides a reactive handle for chemical modification. It can react with thiol-reactive reagents, such as maleimides or iodoacetamides, to attach various functional groups. This has been exploited to create spin-labeled versions of this compound, where a nitroxide spin label is attached to the beta-phosphate via a disulfide bond. researchgate.net These spin-labeled analogs are valuable tools for techniques like electron paramagnetic resonance (EPR) spectroscopy to study conformational changes and distances within proteins.

Another approach is the synthesis of analogs with modifications on the ribose or adenine (B156593) moiety. For example, conjugates of ADP have been synthesized where morpholino nucleosides are tethered to the β-phosphate via either a phosphoester or a phosphoramide (B1221513) bond. mdpi.com These synthetic strategies often involve multi-step chemical reactions, including protection of reactive groups, coupling reactions to form the pyrophosphate linkage, and subsequent deprotection.

The synthesis of isotopically labeled this compound is also important for certain biophysical techniques. For instance, the synthesis of Rp and Sp isomers of [alpha-18O]ADP has been achieved from the corresponding beta-cyanoethyl-ADP alpha S precursors. nih.gov This involves a desulfurization reaction with cyanogen (B1215507) bromide in H218O, which proceeds with an inversion of configuration at the phosphorus center. nih.gov

Furthermore, the development of synthetic routes to create a library of ADP analogs with diverse chemical modifications is an active area of research. acs.orgnih.govexplorationpub.com These analogs can be used to explore the structure-activity relationships of P2Y receptors and other ADP-binding proteins, leading to the identification of more potent and selective agonists or antagonists. cam.ac.uk The synthesis of methylenebisphosphonodithioate analogs of ADP, where the bridging oxygen of the pyrophosphate is replaced by a methylene (B1212753) group and other oxygens are replaced by sulfur, has been reported as a way to increase metabolic stability. acs.org

Table 4: Selected Synthetic Derivatives of ADP for Research Applications

| Derivative | Synthetic Strategy | Application | Reference |

| ADP-β-S-SL (Spin-labeled this compound) | Reaction of this compound with MTSSL (methanethiosulfonate spin label). | EPR spectroscopy to study protein-ligand interactions. | researchgate.net |

| ADP-morpholino nucleoside conjugates | Coupling of ADP with morpholino nucleosides via phosphoester or phosphoramide linkage. | Probing the active sites of enzymes like PARPs. | mdpi.com |

| [alpha-18O]ADP | Desulfurization of chiral beta-cyanoethyl-ADP alpha S in H218O. | Mechanistic studies of enzymatic P-O bond cleavage. | nih.gov |

| ADP-ribose analogs | Modification of the distal ribose and construction of the pyrophosphate bridge using phosphoramidite (B1245037) chemistry. | Development of inhibitors for viral macrodomains like SARS-CoV-2 Mac1. | acs.orgnih.gov |

| Adenosine (B11128) methylenebisphosphonodithioate analogs | Replacement of the pyrophosphate bridging oxygen with a methylene group and other oxygens with sulfur. | Increased metabolic stability for studying ectonucleotidases. | acs.org |

These synthetic efforts provide a diverse toolkit of chemical probes that are essential for advancing our understanding of the biological roles of ADP and for the development of new therapeutic agents targeting purinergic signaling pathways.

Development of Fluorescently Labeled Analogs

While direct fluorescently labeled analogs of this compound are not extensively documented in primary literature, the field has seen significant progress in the development of fluorescent biosensors for its parent molecule, ADP. These sensors are critical for real-time detection of ADP concentration changes, which is fundamental to understanding the signaling pathways where metabolically stable analogs like this compound are used as tools.

One innovative approach involves the engineering of a bacterial actin homologue, ParM, into a reagentless biosensor for ADP. nih.gov By introducing a single fluorophore, such as N-[2-(1-maleimidyl)ethyl]-7-diethylaminocoumarin-3-carboxamide (MDCC), at the periphery of the nucleotide-binding site, a significant increase in fluorescence intensity is observed upon ADP binding. nih.gov Researchers have engineered these ParM-based sensors to have a high affinity for ADP and, crucially, to discriminate against ATP, ensuring specific detection. nih.gov This is achieved through targeted mutations in the active site that reduce ATP affinity by over 400-fold. nih.gov Further modifications prevent the sensor from forming filaments, which minimizes its intrinsic ATPase activity. nih.gov

Another strategy to create ADP biosensors involves labeling ParM with two tetramethylrhodamine (B1193902) fluorophores. acs.org This design results in a sensor that exhibits a large, approximately 15-fold, increase in fluorescence upon binding to ADP. acs.org These fluorescent biosensors allow for the real-time monitoring of ATPase and kinase activity by directly measuring the production of ADP. nih.govacs.org Such tools are invaluable for studying the kinetics of enzymes that this compound might modulate.

The development of fluorescent probes is not limited to protein-based sensors. A chemosensor system using a naphthol-based ligand (L) that complexes with Gallium (Ga³⁺) has been designed to detect ADP and ATP. ccmu.edu.cn The L–Ga³⁺ complex exhibits strong fluorescence that is selectively "turned off" in the presence of ADP or ATP, enabling detection in biological systems, including living cells and zebrafish. ccmu.edu.cn

Table 1: Characteristics of Fluorescent Biosensors for ADP Detection

| Biosensor | Fluorophore | Principle of Detection | ADP Affinity (Kd) | Key Findings/Features | Reference |

|---|---|---|---|---|---|

| MDCC-ParM | N-[2-(1-maleimidyl)ethyl]-7-diethylaminocoumarin-3-carboxamide (MDCC) | >3.5-fold fluorescence increase upon ADP binding. | 0.46 µM | High selectivity for ADP over ATP (>400-fold); low intrinsic ATPase activity. Used for real-time kinetics of ATPases and kinases. | nih.gov |

| Tetramethylrhodamine-ParM | Tetramethylrhodamine | ~15-fold fluorescence increase upon ADP binding. | 30-100 µM | Offers a different affinity range compared to MDCC-ParM, expanding its utility for various experimental conditions. | acs.org |

| L-Ga³⁺ Complex | Naphthol-based Schiff base | Fluorescence "turn-off" upon binding ADP or ATP. | Not specified | Demonstrated utility for in vivo imaging of ADP/ATP in living cells and adult zebrafish. | ccmu.edu.cn |

Creation of Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of biological macromolecules. stonybrookmedicine.edu This method employs a probe, typically an analog of the natural ligand, which contains a photoreactive group. stonybrookmedicine.edu Upon irradiation with UV light, this group becomes highly reactive and forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket of the target protein. stonybrookmedicine.eduresearchgate.net This allows for the irreversible tagging and subsequent identification of the protein.

In the context of studying the biological targets of this compound, such as P2Y receptors, photoaffinity analogs of the closely related nucleotide ATP have been instrumental. One of the most widely used probes is 3'-O-(4-benzoyl)benzoyl ATP (BzATP). osti.govresearchgate.net BzATP acts as an agonist at P2Y purinergic receptors and, upon photolysis, covalently labels the receptor protein. osti.gov Studies using a ³²P-labeled version of BzATP on turkey erythrocyte membranes led to the successful labeling of a protein of approximately 53,000 Daltons (53 kDa). osti.gov This labeling was competitively inhibited by other ATP and ADP analogs with a potency order characteristic of a P2Y receptor, confirming the specificity of the interaction. osti.govresearchgate.net

Similarly, BzADP, the diphosphate (B83284) counterpart, has been used as a photoaffinity label for ATPases. nih.gov When used to study the F1-ATPase from the thermophilic bacterium PS3, BzADP was found to bind covalently to the β subunit of the enzyme upon photoactivation, leading to its inactivation. nih.gov This inactivation was preventable by the presence of excess ADP or ATP, demonstrating that the labeling occurred specifically at the nucleotide-binding site. nih.gov

Other photoaffinity probes have also been developed to explore purinergic signaling. For instance, 2-(p-azidophenyl)-ethylthioadenosine 5'-phosphate was reported to label a 43-kD protein proposed to be the ADP receptor responsible for inhibiting adenylate cyclase. ahajournals.org More recently, photoaffinity probes have been designed based on the structure of known inhibitors, such as olaparib (B1684210) for the PARP-1 enzyme, which is involved in ADP-ribosylation. researchgate.netnih.gov These probes incorporate a photoreactive diazirine group and a ligation handle for attaching reporter tags, enabling the detection and quantification of the target protein in living cells. researchgate.netnih.gov

Table 2: Photoaffinity Probes for Studying ADP/ATP Binding Proteins

| Photoaffinity Probe | Photoreactive Group | Target Protein/System | Key Findings | Reference |

|---|---|---|---|---|

| 3'-O-(4-benzoyl)benzoyl ATP (BzATP) | Benzophenone (B1666685) | P2Y-purinergic receptor | Covalently labeled a ~53 kDa protein in turkey erythrocyte membranes, identified as the P2Y receptor. | osti.govresearchgate.net |

| 3'-O-(4-benzoyl)benzoyl ADP (BzADP) | Benzophenone | TF1-ATPase (bacterial) | Specifically labeled the β subunit of the enzyme, leading to complete inactivation. | nih.gov |

| 2-(p-azidophenyl)-ethylthioadenosine 5'-phosphate | Azido | Proposed ADP receptor | Labeled a 43-kD protein associated with adenylate cyclase inhibition. | ahajournals.org |

| 8-azido-[α-³²P]ADP-Glc | Azido | ADP-Glc transporter (cereal amyloplasts) | Labeled an integral membrane protein of 38 kDa involved in ADP-glucose transport. | oup.com |

| Olaparib-based probes | Diazirine | PARP-1 | Enabled selective labeling and detection of PARP-1 in living cells, confirming target engagement. | researchgate.netnih.gov |

Theoretical Frameworks and Computational Modeling in Adp, Beta S Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been instrumental in understanding how ADP, Beta S interacts with its primary targets, the P2Y purinergic receptors.

Docking analyses have also been performed on other proteins that interact with ADP analogs. For example, in the context of alkaline D-peptidase (ADP), docking simulations have been used to understand how peptide ligands bind to specific subsites within the enzyme's active site. researchgate.net Although this specific study did not focus on this compound, it demonstrates the utility of docking in elucidating ligand-protein interactions.

| Receptor | Interacting Residues | Location in Receptor | Reference |

| Human P2Y12 | Y105, E188, R256, Y259, K280 | Transmembrane helices 3, 5, 6, and 7 | nih.gov |

This table summarizes key amino acid residues within the human P2Y12 receptor that have been identified through molecular docking studies to be important for agonist binding.

Molecular Dynamics Simulations for Conformational Transitions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes that proteins undergo upon ligand binding over time. These simulations are crucial for understanding the activation mechanisms of receptors and enzymes.

MD simulations have been used to study the conformational transitions in various proteins that bind ADP or its analogs. For instance, extensive unbiased MD simulations on GroEL subunits have shown that nucleotide binding induces a shift in conformational populations, leading to the "opening" of the subunit. plos.org These simulations revealed that the binding of ADP stabilizes the equatorial domain of the GroEL subunit. plos.org

In the context of P2Y receptors, MD simulations have highlighted the influence of receptor dynamics on the efficacy of ligands. researcher.life For the P2Y12 receptor, simulations have been used to assess the stability of antagonists in the binding pocket and analyze hydrogen-bond interactions. researcher.life Furthermore, MD simulations of the F1-ATPase β-subunit have shown that the removal of ADP can trigger significant conformational changes. nih.gov These simulations support the idea that the forces driving these transitions are internal to the subunit itself. nih.gov

Studies on adenylate kinase (AdK) have also utilized MD simulations to investigate the large-scale conformational transitions that occur during its catalytic cycle. acs.orgnih.gov These simulations have shown that repeated opening and closing cycles of the enzyme can increase the probability of successful substrate binding. acs.org

| Protein/System | Key Finding from MD Simulation | Reference |

| GroEL Subunit | Nucleotide (ADP) binding stabilizes the equatorial domain and induces an "opening" of the subunit. | plos.org |

| P2Y12 Receptor | Receptor dynamics influence the practical efficacy of ligands; simulations highlight stability profiles of antagonists. | researcher.life |

| F1-ATPase β-Subunit | Removal of ADP triggers large conformational changes, suggesting internal forces drive the transition. | nih.gov |

| Adenylate Kinase (AdK) | Repeated conformational transitions between open and closed states enhance the probability of correct substrate binding. | acs.org |

This table provides examples of how molecular dynamics simulations have been used to understand the conformational dynamics of proteins that interact with ADP and its analogs.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms